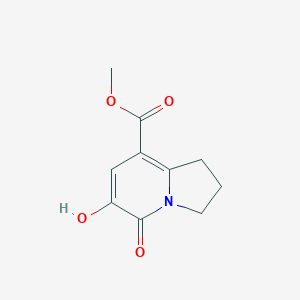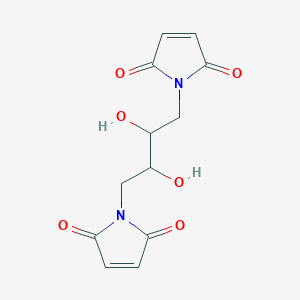
1,4-Dimaleimido-2,3-butanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,4-Dimaleimido-2,3-butanediol” is a chemical compound with the molecular formula C12H12N2O6 . It has a molecular weight of 280.23 g/mol . The compound is also known by other names such as “1,4-bismaleimidyl-2,3-dihydroxybutane” and "1-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2,3-dihydroxybutyl]-2,5-dihydro-1H-pyrrole-2,5-dione" .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are general methods for producing similar compounds. For instance, 1,4-Butanediol, a related compound, can be produced from bio-based approaches using engineered Escherichia coli . Another method involves the esterification of succinic acid with methanol to yield dimethyl succinate, followed by a one-pot chemoselective hydrogenation to produce butanediol .
Molecular Structure Analysis
The IUPAC name for “this compound” is "1-[4-(2,5-dioxopyrrol-1-yl)-2,3-dihydroxybutyl]pyrrole-2,5-dione" . The InChI string representation of its structure is "InChI=1S/C12H12N2O6/c15-7(5-13-9(17)1-2-10(13)18)8(16)6-14-11(19)3-4-12(14)20/h1-4,7-8,15-16H,5-6H2" . The compound has a complexity of 454 as computed by Cactvs 3.4.8.18 .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 280.23 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 280.06953611 g/mol . The topological polar surface area of the compound is 115 Ų .
Orientations Futures
In recent years, there has been a major shift in focus to sustainable bioproduction of similar compounds like 1,4-Butanediol . This involves the use of recombinant strains, metabolic engineering, synthetic biology, enzyme engineering, bioinformatics, and artificial intelligence-guided algorithms . This could potentially be a future direction for the production of “1,4-Dimaleimido-2,3-butanediol”.
Propriétés
IUPAC Name |
1-[4-(2,5-dioxopyrrol-1-yl)-2,3-dihydroxybutyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O6/c15-7(5-13-9(17)1-2-10(13)18)8(16)6-14-11(19)3-4-12(14)20/h1-4,7-8,15-16H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJBTKQBKFMEHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CC(C(CN2C(=O)C=CC2=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407740 |
Source


|
| Record name | 1,4-Dimaleimido-2,3-butanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
189013-00-1 |
Source


|
| Record name | 1,4-Dimaleimido-2,3-butanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

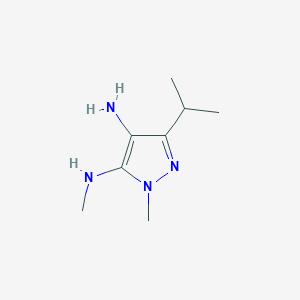
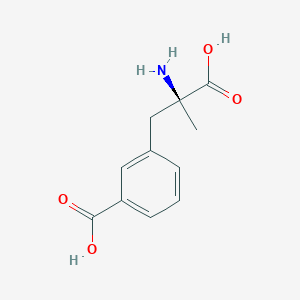
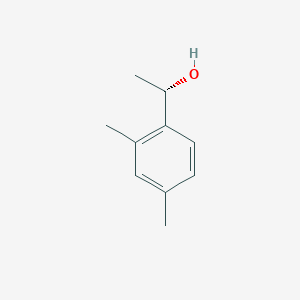
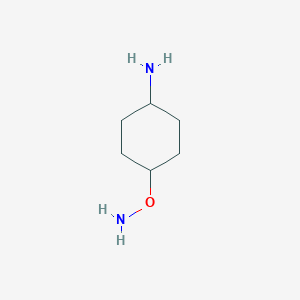
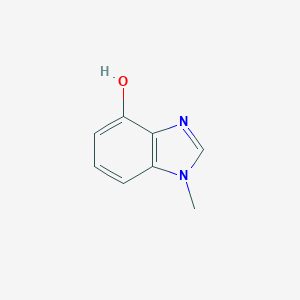
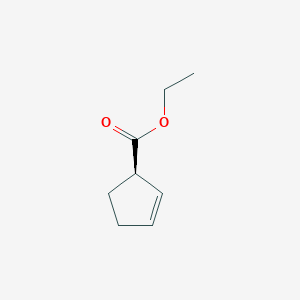
![Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy-](/img/structure/B69113.png)
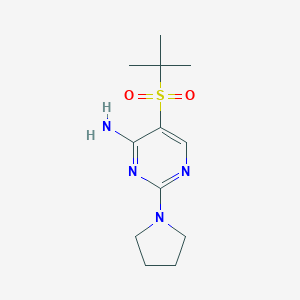

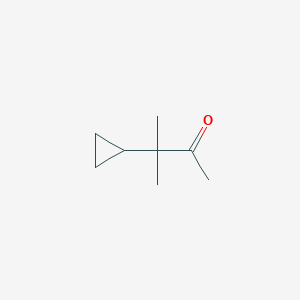
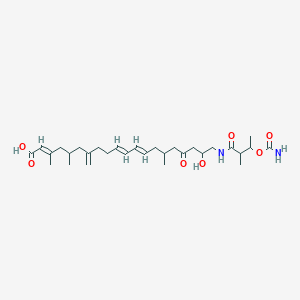
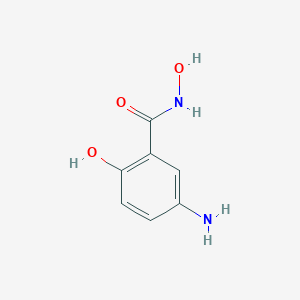
![1-[[(4-Methylphenyl)sulphonyl]oxy]-1,2-benziodoxol-3(1H)-one](/img/structure/B69132.png)
